Iodofiltic acid I-131
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Overview
Description
Iodofiltic acid I-131 is a radiopharmaceutical compound used primarily in the field of nuclear medicine. It is a radioisotope of iodine, specifically iodine-131, which is known for its applications in diagnostic imaging and therapeutic treatments, particularly for thyroid-related conditions. The compound is notable for its ability to emit both beta and gamma radiation, making it useful for both imaging and therapeutic purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The production of iodine-131 typically involves the neutron irradiation of tellurium-130 (Te-130) in a nuclear reactor. The reaction can be summarized as follows:
Te-130 (n, γ) → Te-131 → I-131
After irradiation, the iodine-131 is separated from the tellurium target through a dry distillation process .
Industrial Production Methods: In industrial settings, large-scale production of iodine-131 is achieved by irradiating tellurium dioxide (TeO2) targets in a medium flux reactor. The irradiated targets are then processed using dry distillation to extract iodine-131. This method ensures high purity and specific activity suitable for medical applications .
Chemical Reactions Analysis
Types of Reactions: Iodofiltic acid I-131 undergoes various chemical reactions, including:
Oxidation: Iodine-131 can be oxidized to form iodate (IO3^-).
Reduction: It can be reduced to iodide (I^-).
Substitution: Iodine-131 can participate in nucleophilic substitution reactions, where it replaces other halogens in organic compounds.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents such as sodium thiosulfate (Na2S2O3) or ascorbic acid (C6H8O6) are employed.
Substitution: Reactions typically occur in the presence of a nucleophile under mild conditions.
Major Products:
Oxidation: Iodate (IO3^-)
Reduction: Iodide (I^-)
Substitution: Various iodinated organic compounds depending on the substrate used.
Scientific Research Applications
Iodofiltic acid I-131 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in radiochemical studies to investigate reaction mechanisms and kinetics.
Biology: Employed in molecular biology to label proteins and nucleic acids for tracking and imaging purposes.
Medicine: Widely used in the treatment of hyperthyroidism and thyroid cancer.
Industry: Utilized in industrial radiography to inspect materials and structures for defects.
Mechanism of Action
The mechanism of action of iodofiltic acid I-131 involves its uptake by the thyroid gland via the sodium/iodide symporter. Once inside the thyroid cells, iodine-131 is oxidized and incorporated into thyroid hormones. The beta radiation emitted by iodine-131 causes localized cell damage and destruction of thyroid tissue, making it effective for treating hyperthyroidism and thyroid cancer .
Comparison with Similar Compounds
Iodine-123 (I-123): Another radioisotope of iodine used primarily for diagnostic imaging due to its lower radiation dose and shorter half-life.
Iodine-125 (I-125): Used in brachytherapy for treating prostate cancer and in radioimmunoassays.
Iodine-131-metaiodobenzylguanidine (I-131-MIBG): Used for imaging and treating neuroendocrine tumors.
Uniqueness of Iodofiltic Acid I-131: this compound is unique due to its dual capability of emitting both beta and gamma radiation, making it suitable for both therapeutic and diagnostic applications. Its relatively long half-life of 8.1 days allows for extended treatment periods and effective imaging .
Properties
CAS No. |
108204-96-2 |
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Molecular Formula |
C22H35IO2 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
15-(4-(131I)iodanylphenyl)-3-methylpentadecanoic acid |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23+4 |
InChI Key |
NPCIWINHUDIWAV-AWUWEVMDSA-N |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[131I])CC(=O)O |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O |
Origin of Product |
United States |
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